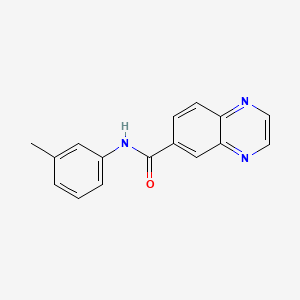
N-(3-methylphenyl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)quinoxaline-6-carboxamide, also known as XAV-939, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. XAV-939 is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, which has been implicated in the development and progression of various diseases, including cancer.
Mécanisme D'action
N-(3-methylphenyl)quinoxaline-6-carboxamide inhibits the Wnt/β-catenin signaling pathway by targeting the enzyme tankyrase, which is involved in the degradation of the protein Axin. Axin is a negative regulator of the Wnt/β-catenin pathway, and its degradation leads to the activation of the pathway. By inhibiting tankyrase, this compound stabilizes Axin and prevents the activation of the pathway.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the disease or condition being studied. In cancer, this compound inhibits the growth and proliferation of cancer cells, induces apoptosis (programmed cell death), and reduces the expression of cancer stem cell markers. In osteoporosis, this compound promotes bone formation by increasing the activity of osteoblasts (cells that build bone) and inhibiting the activity of osteoclasts (cells that break down bone). In Alzheimer's disease, this compound reduces the accumulation of beta-amyloid plaques and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)quinoxaline-6-carboxamide in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. Additionally, this compound is a small molecule inhibitor, which makes it easier to administer and study than other types of inhibitors.
One limitation of this compound is its potential toxicity and off-target effects. While this compound has been shown to be relatively safe in animal studies, its long-term effects in humans are not yet known. Additionally, this compound may have off-target effects on other enzymes or signaling pathways, which could complicate its use in lab experiments.
Orientations Futures
There are several potential future directions for research on N-(3-methylphenyl)quinoxaline-6-carboxamide. One area of interest is its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease and liver fibrosis. Additionally, researchers are exploring the use of this compound in combination with other drugs or therapies to enhance its efficacy. Finally, there is ongoing research to develop more potent and selective tankyrase inhibitors, which could improve the specificity and safety of this class of drugs.
Méthodes De Synthèse
N-(3-methylphenyl)quinoxaline-6-carboxamide can be synthesized using a multi-step process involving the reaction of 3-methylphenylamine with 2-bromoacetophenone, followed by cyclization with o-phenylenediamine and subsequent reaction with ethyl chloroformate. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
N-(3-methylphenyl)quinoxaline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, osteoporosis, and Alzheimer's disease. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by suppressing the Wnt/β-catenin signaling pathway. Additionally, this compound has been shown to promote bone formation and inhibit bone resorption, making it a potential treatment for osteoporosis. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.
Propriétés
IUPAC Name |
N-(3-methylphenyl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-3-2-4-13(9-11)19-16(20)12-5-6-14-15(10-12)18-8-7-17-14/h2-10H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKJJZCEZNCPJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=NC=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![4-[3-[2-(Azocan-1-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide](/img/structure/B7638426.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
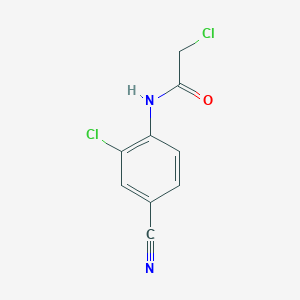
![N-tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7638447.png)
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
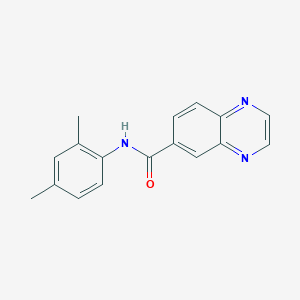
![N-(2,3-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638476.png)
![N-(2,4-dimethylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide](/img/structure/B7638482.png)
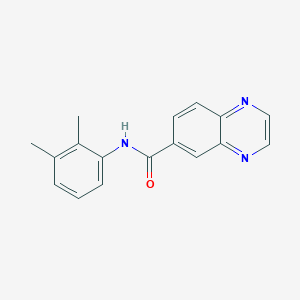
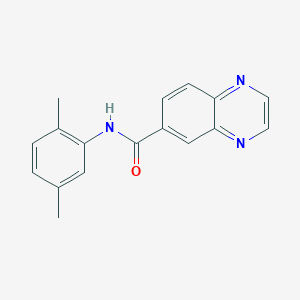
![[2-[2-(2-Fluorobenzoyl)hydrazinyl]-2-oxoethyl] 1-phenylcyclopropane-1-carboxylate](/img/structure/B7638505.png)